Cyclobutrifluram
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Overview
Description
Cyclobutrifluram is a novel nematicide developed by Syngenta Crop Protection AG. It is used for the control of nematodes and soil-borne diseases, especially Fusarium species . This compound is a multi-use pesticide that offers control of a broad spectrum of nematode pests and diseases across all major crops . It functions by inhibiting the mitochondrial succinate dehydrogenase complex, which is crucial for the survival and fertility of nematodes .
Preparation Methods
Cyclobutrifluram is synthesized through a series of chemical reactions involving key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine . One well-known approach is simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride . This method allows for the efficient production of the compound in good yield via a simple one-step reaction .
Chemical Reactions Analysis
Cyclobutrifluram undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs .
Scientific Research Applications
Cyclobutrifluram has a wide range of scientific research applications. In agriculture, it is used to control plant-parasitic nematodes, which can cause significant damage to crops . In biology, it is used as a model compound to study the mode of action of nematicides using organisms like Caenorhabditis elegans . Additionally, this compound is used in industry for the control of soil-borne diseases in various crops .
Mechanism of Action
Cyclobutrifluram exerts its effects by inhibiting the mitochondrial succinate dehydrogenase complex (SDH), which is part of the electron transport chain in mitochondria . This inhibition disrupts the energy production process in nematodes, leading to their death . The molecular targets involved include the SDH subunits, which are essential for the proper functioning of the enzyme complex .
Comparison with Similar Compounds
Cyclobutrifluram is unique compared to other nematicides due to its specific mode of action and broad-spectrum activity . Similar compounds include fluopyram, which also targets the mitochondrial electron transport chain but has different chemical properties and efficacy . Other nematicides, such as methyl bromide and chloropicrin, have broader environmental impacts and are less specific in their action .
Properties
CAS No. |
1460292-16-3 |
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Molecular Formula |
C17H13Cl2F3N2O |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |
InChI Key |
GBFKIHJZPMECCF-BXUZGUMPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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